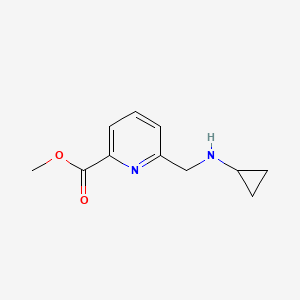
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate
説明
“Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate” is a pyridine derivative with a molecular weight of 212.22 . It is widely used in various scientific experiments due to its unique chemical and biological properties.
Molecular Structure Analysis
The molecular formula of “Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate” is C10H13FN2O2 . The InChI code is 1S/C10H13FN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
“Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current data.科学的研究の応用
Chemical Modifications and Biological Properties
Chemical modifications of pyridine moieties, such as the displacement of the methyl group in pyrido[1,2-a]pyrimidine nuclei, are explored to enhance biological properties like analgesic effects. For instance, Ukrainets et al. (2015) studied the modification of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, showing increased biological activity in modified compounds (Ukrainets et al., 2015).
Synthesis and Cyclizations in Pyridine Derivatives
The synthesis of new thieno[3,2-b]pyridine derivatives involves palladium-catalyzed couplings and intramolecular cyclizations, as discussed by Calhelha and Queiroz (2010). This process leads to the formation of complex pyridine structures with potential applications in medicinal chemistry (Calhelha & Queiroz, 2010).
Synthesis of N-Alkyl-Pyridine Carboxamides
The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from methylamine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester was investigated by Pan Qing-cai (2011). Such synthesis contributes to the development of new pyridine-based compounds (Pan Qing-cai, 2011).
Pyridines Substituted with Different Elements
Kieseritzky and Lindström (2010) synthesized pyridines substituted with various elements, showcasing the versatility of pyridine derivatives in chemical synthesis and the potential for diverse applications (Kieseritzky & Lindström, 2010).
Use in Fluorescence Studies
The synthesis and study of Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives and their fluorescence properties were explored by Tang Rui-ren et al. (2006). This research highlights the use of pyridine derivatives in developing materials with specific optical properties (Tang Rui-ren et al., 2006).
Safety and Hazards
“Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
特性
IUPAC Name |
methyl 6-fluoro-4-(propan-2-ylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPURDSNYGELHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)


